Cas no 161144-75-8 (3-Methyl-5-(Trifluoromethyl)-1,2-Oxazole)

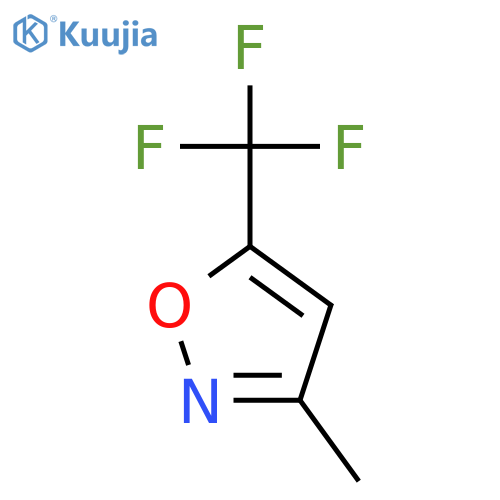

161144-75-8 structure

商品名:3-Methyl-5-(Trifluoromethyl)-1,2-Oxazole

3-Methyl-5-(Trifluoromethyl)-1,2-Oxazole 化学的及び物理的性質

名前と識別子

-

- Isoxazole,3-methyl-5-(trifluoromethyl)-

- 3-methyl-5-(trifluoromethyl)isoxazole

- Isoxazole, 3-methyl-5-(trifluoromethyl)- (9CI)

- CS-0241238

- 3-methyl-5-(trifluoromethyl)-1,2-oxazole

- MFCD07423442

- 161144-75-8

- SCHEMBL9911981

- BZKMEDLXICLGEE-UHFFFAOYSA-N

- EN300-231973

- AKOS002263162

- 3-Methyl-5-(Trifluoromethyl)-1,2-Oxazole

-

- MDL: MFCD07423442

- インチ: InChI=1S/C5H4F3NO/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3

- InChIKey: BZKMEDLXICLGEE-UHFFFAOYSA-N

- ほほえんだ: CC1=NOC(=C1)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 151.02452

- どういたいしつりょう: 151.02449824g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 26Ų

じっけんとくせい

- PSA: 26.03

3-Methyl-5-(Trifluoromethyl)-1,2-Oxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-231973-5.0g |

3-methyl-5-(trifluoromethyl)-1,2-oxazole |

161144-75-8 | 95% | 5.0g |

$1280.0 | 2024-06-20 | |

| Enamine | EN300-231973-10.0g |

3-methyl-5-(trifluoromethyl)-1,2-oxazole |

161144-75-8 | 95% | 10.0g |

$1900.0 | 2024-06-20 | |

| Enamine | EN300-231973-0.25g |

3-methyl-5-(trifluoromethyl)-1,2-oxazole |

161144-75-8 | 95% | 0.25g |

$178.0 | 2024-06-20 | |

| Enamine | EN300-231973-0.5g |

3-methyl-5-(trifluoromethyl)-1,2-oxazole |

161144-75-8 | 95% | 0.5g |

$331.0 | 2024-06-20 | |

| TRC | M240320-100mg |

3-Methyl-5-(Trifluoromethyl)-1,2-Oxazole |

161144-75-8 | 100mg |

$ 415.00 | 2022-06-04 | ||

| A2B Chem LLC | AE94403-50mg |

Isoxazole, 3-methyl-5-(trifluoromethyl)- (9CI) |

161144-75-8 | 95% | 50mg |

$124.00 | 2024-04-20 | |

| A2B Chem LLC | AE94403-500mg |

Isoxazole, 3-methyl-5-(trifluoromethyl)- (9CI) |

161144-75-8 | 95% | 500mg |

$384.00 | 2024-04-20 | |

| Enamine | EN300-231973-5g |

3-methyl-5-(trifluoromethyl)-1,2-oxazole |

161144-75-8 | 95% | 5g |

$1280.0 | 2023-09-15 | |

| 1PlusChem | 1P00AM3N-2.5g |

Isoxazole, 3-methyl-5-(trifluoromethyl)- (9CI) |

161144-75-8 | 95% | 2.5g |

$1134.00 | 2024-06-20 | |

| 1PlusChem | 1P00AM3N-100mg |

Isoxazole, 3-methyl-5-(trifluoromethyl)- (9CI) |

161144-75-8 | 95% | 100mg |

$209.00 | 2024-06-20 |

3-Methyl-5-(Trifluoromethyl)-1,2-Oxazole 関連文献

-

1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

161144-75-8 (3-Methyl-5-(Trifluoromethyl)-1,2-Oxazole) 関連製品

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:161144-75-8)3-Methyl-5-(Trifluoromethyl)-1,2-Oxazole

清らかである:99%

はかる:1g

価格 ($):352